molecular formula C11H11BrN2O5 B5008822 N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid

N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid

Cat. No.: B5008822
M. Wt: 331.12 g/mol
InChI Key: RDTYAVIOGRZVLD-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid is an organic compound that features a brominated pyridine ring attached to a glutamic acid moiety

Properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O5/c12-7-3-6(4-13-5-7)10(17)14-8(11(18)19)1-2-9(15)16/h3-5,8H,1-2H2,(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYAVIOGRZVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid typically involves the coupling of 5-bromopyridine-3-carboxylic acid with glutamic acid. One common method is through the use of peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as DMF (dimethylformamide) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as HPLC (high-performance liquid chromatography). The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid can undergo various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the glutamic acid moiety can form ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromopyridine-3-carboxylic acid
  • N-(5-bromopyridin-3-yl)carbamic acid tert-butyl ester
  • 5-bromo-3-(Boc-amino)pyridine

Uniqueness

N-[(5-bromopyridin-3-yl)carbonyl]glutamic acid is unique due to the presence of both a brominated pyridine ring and a glutamic acid moiety. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

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